4,6-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a chemical compound with the molecular formula C12H19BN2O2 and a molecular weight of 234.1 g/mol . This compound is known for its unique structure, which includes a pyrimidine ring substituted with dimethyl groups and a boronic acid pinacol ester moiety. It is commonly used in organic synthesis and has applications in various fields such as medicinal chemistry, materials science, and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine typically involves the borylation of 4,6-dimethylpyrimidine. One common method is the reaction of 4,6-dimethylpyrimidine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and safety of the process. The use of high-purity starting materials and rigorous quality control measures ensures the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid pinacol ester moiety with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid pinacol ester can be oxidized to form the corresponding boronic acid.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used for oxidation reactions.
Major Products
Aryl or Vinyl Pyrimidines: Formed through Suzuki-Miyaura coupling reactions.
Boronic Acids: Formed through oxidation of the boronic acid pinacol ester moiety.
Scientific Research Applications
4,6-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: Used as a building block in the synthesis of pharmaceutical compounds, particularly in the development of kinase inhibitors and other bioactive molecules.
Materials Science: Employed in the synthesis of advanced materials, such as organic semiconductors and polymers.
Catalysis: Acts as a ligand in various catalytic processes, enhancing the efficiency and selectivity of reactions.
Biological Research: Utilized in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is primarily related to its ability to participate in cross-coupling reactions. The boronic acid pinacol ester moiety can form a complex with palladium catalysts, facilitating the transfer of the aryl or vinyl group to the pyrimidine ring . This process involves the formation of a palladium-boron intermediate, which undergoes transmetalation and reductive elimination to yield the final product.
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethylpyrimidine-5-boronic acid pinacol ester: A closely related compound with similar reactivity and applications.
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide: Another boronic acid pinacol ester with applications in organic synthesis.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: Used in similar cross-coupling reactions.
Uniqueness
4,6-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine stands out due to its unique combination of a pyrimidine ring and a boronic acid pinacol ester moiety. This structure imparts distinct reactivity and versatility, making it a valuable tool in various fields of research and industry.
Properties
Molecular Formula |
C12H19BN2O2 |
---|---|
Molecular Weight |
234.10 g/mol |
IUPAC Name |
4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine |
InChI |
InChI=1S/C12H19BN2O2/c1-8-10(9(2)15-7-14-8)13-16-11(3,4)12(5,6)17-13/h7H,1-6H3 |
InChI Key |
FLABVXTZFPMAMW-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=CN=C2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.